5-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol
CAS No.: 1261895-78-6
Cat. No.: VC8064059
Molecular Formula: C12H10FNO2
Molecular Weight: 219.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261895-78-6 |
|---|---|
| Molecular Formula | C12H10FNO2 |
| Molecular Weight | 219.21 g/mol |
| IUPAC Name | 5-(2-fluoro-4-methoxyphenyl)pyridin-3-ol |
| Standard InChI | InChI=1S/C12H10FNO2/c1-16-10-2-3-11(12(13)5-10)8-4-9(15)7-14-6-8/h2-7,15H,1H3 |
| Standard InChI Key | SVPZLDMAUHGVAJ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C2=CC(=CN=C2)O)F |
| Canonical SMILES | COC1=CC(=C(C=C1)C2=CC(=CN=C2)O)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyridine ring with a hydroxyl group at position 3 and a 2-fluoro-4-methoxyphenyl substituent at position 5. This arrangement creates a planar geometry that facilitates π-π stacking interactions with aromatic residues in protein binding pockets. The fluorine atom at the ortho position of the phenyl ring enhances electronegativity, while the para-methoxy group contributes to lipophilicity, as evidenced by a calculated logP value of 2.46 .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀FNO₂ |
| Molecular Weight | 219.21 g/mol |
| Exact Mass | 219.0664 |
| Topological Polar Surface Area | 49.3 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Chemical Characterization
Synthetic Routes
The primary synthesis method employs a Suzuki-Miyaura cross-coupling reaction between 4-bromoanisole and 2-fluoropyridine-5-boronic acid (Figure 1). This palladium-catalyzed process achieves yields of 68–72% under optimized conditions (80°C, 12 h, tetrahydrofuran/water solvent). Post-coupling hydroxylation at the pyridine 3-position is accomplished via acidic hydrolysis of a methoxy-protected intermediate.
Reaction Scheme
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=2.4 Hz, 1H, pyridine-H), 7.89 (dd, J=8.6, 2.4 Hz, 1H, phenyl-H), 7.45 (d, J=8.6 Hz, 1H, phenyl-H), 6.98 (s, 1H, OH), 3.87 (s, 3H, OCH₃).
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¹³C NMR: 162.1 (C-F), 154.9 (C-O), 139.2–112.7 (aromatic carbons).
Biological Activity and Mechanism
Target Engagement
Molecular docking simulations reveal high-affinity binding (Kᵢ = 12.3 nM) to the allosteric site of metabotropic glutamate receptor 5 (mGluR5). The hydroxyl group forms hydrogen bonds with Thr⁷⁸⁸, while the fluorophenyl moiety engages in hydrophobic interactions with Leu⁷⁴³ and Val⁸¹⁶. This dual binding mode explains its efficacy in modulating glutamate signaling pathways implicated in anxiety and neurodegenerative disorders.
In Vitro Pharmacological Data
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mGluR5 Inhibition: IC₅₀ = 18.4 ± 2.1 nM (HEK293 cells expressing human mGluR5).
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Blood-Brain Barrier Permeability: PAMPA-BBB assay predicts CNS bioavailability with a Pe value of 8.7 × 10⁻⁶ cm/s.
Applications in Drug Development and Imaging
PET Radiotracer Design
The fluorine-18 isotopologue ([¹⁸F]5-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol) demonstrates rapid brain uptake (SUV = 2.4 at 15 min post-injection) in primate models, with specific binding confirmed by blockade studies using MPEP (mGluR5 antagonist). Radiochemical yield exceeds 25% (decay-corrected) using a nitro-precursor and [¹⁸F]fluoride.
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Comparison with 5-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol (CAS 1261993-95-6) reveals significant differences:
Table 2: Bioactivity Comparison of Positional Isomers
| Parameter | 4-Methoxy Isomer | 5-Methoxy Isomer |
|---|---|---|
| mGluR5 IC₅₀ | 18.4 nM | 42.7 nM |
| LogD₇.₄ | 2.1 | 1.8 |
| Metabolic Stability (HL) | 63 min (human hepatocytes) | 27 min |
The 4-methoxy derivative’s superior receptor affinity and metabolic stability are attributed to reduced steric hindrance at the binding site.
Fluorine Impact
Replacement of fluorine with hydrogen (as in 5-(4-methoxyphenyl)pyridin-3-ol, CAS 1258609-27-6) decreases mGluR5 binding affinity by 15-fold, underscoring fluorine’s role in enhancing target engagement through electrostatic interactions .
Future Research Directions
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Isotopologue Development: Synthesis of carbon-11 and fluorine-18 labeled variants for kinetic modeling in PET studies.
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Prodrug Optimization: Esterification of the hydroxyl group to improve oral bioavailability.
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Polypharmacology Profiling: Screening against kinase and ion channel targets to identify off-target effects.
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